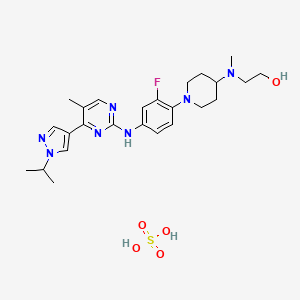

Flonoltinib maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flonoltinib maleate is a novel dual-target inhibitor that selectively suppresses Janus kinase 2 and FMS-like tyrosine kinase 3. It is currently being investigated for its potential in treating myeloproliferative neoplasms, a group of disorders characterized by the excessive proliferation of hematopoietic stem cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Flonoltinib maleate is synthesized through a series of chemical reactions that involve the selective inhibition of Janus kinase 2 and FMS-like tyrosine kinase 3. The synthetic route typically involves the use of surface plasmon resonance assays to verify the affinity of the compound for the pseudokinase domain of Janus kinase 2 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. These processes ensure the high selectivity and potency of the compound, making it suitable for clinical trials and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions: Flonoltinib maleate undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for the compound’s metabolism and efficacy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, dealkylation agents, methylation agents, sulfation agents, glucuronidation agents, and glutathione conjugation agents. These reagents facilitate the compound’s metabolic processes .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites that result from oxygenation, dealkylation, methylation, sulfation, glucuronidation, and glutathione conjugation .

Applications De Recherche Scientifique

Flonoltinib maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown promise in treating myeloproliferative neoplasms by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. Additionally, it has been investigated for its potential in treating hemophagocytic lymphohistiocytosis, a rare but lethal multi-system hyperinflammatory syndrome .

Mécanisme D'action

Flonoltinib maleate exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition disrupts the signaling pathways involved in the proliferation of hematopoietic stem cells, thereby reducing the excessive proliferation characteristic of myeloproliferative neoplasms. The compound’s mechanism of action involves binding to the pseudokinase domain of Janus kinase 2, which contributes to its high selectivity and potency .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to flonoltinib maleate include ruxolitinib and fedratinib, both of which are also Janus kinase inhibitors used in the treatment of myeloproliferative neoplasms .

Uniqueness: this compound is unique in its dual-target inhibition of both Janus kinase 2 and FMS-like tyrosine kinase 3. This dual-target approach enhances its efficacy and selectivity, making it a promising candidate for treating myeloproliferative neoplasms and other related disorders .

Propriétés

Formule moléculaire |

C25H36FN7O5S |

|---|---|

Poids moléculaire |

565.7 g/mol |

Nom IUPAC |

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid |

InChI |

InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4) |

Clé InChI |

IEZUCWOITIANPZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)

![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)

![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)